molecular formula CH3C6H9O B044802 2-Methylcyclohexanone CAS No. 583-60-8

2-Methylcyclohexanone

Cat. No. B044802
CAS RN: 583-60-8
M. Wt: 112.17 g/mol
InChI Key: LFSAPCRASZRSKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylcyclohexanone and its derivatives involves multiple steps, including the conversion of cyclohexanone to 2-allylcyclohexanone, followed by further reactions to achieve the desired monomer for polymerization. Such processes utilize cationic and Ziegler-type initiators to study the polymerization mechanism (Butler & Miles, 1966).

Molecular Structure Analysis

The molecular structure of 2-Methylcyclohexanone and its derivatives has been confirmed and investigated through various spectroscopic methods including NMR, FT-IR, MS, and X-ray crystallography. Computational studies have shown good agreement with experimental data, providing insights into the molecular configuration and interactions (Barakat et al., 2015).

Chemical Reactions and Properties

2-Methylcyclohexanone undergoes various chemical reactions, including electrolytic reduction to 2-methylcyclohexanol and oxidation by dioxygen in the presence of catalysts to produce acids. These reactions demonstrate the compound's versatility in chemical transformations and its utility in synthetic chemistry (Nonaka, Wachi, & Fuchigami, 1977); (Atlamsani, Brégeault, & Ziyad, 1993).

Physical Properties Analysis

Studies on the electron-diffraction of vapors of 2-Methylcyclohexanone have provided valuable data on bond distances and angles, confirming its chair conformation with the methyl group in the equatorial position. This research contributes to our understanding of the physical characteristics and behavior of this ketone at the molecular level (Romers, 1956).

Chemical Properties Analysis

The chemical properties of 2-Methylcyclohexanone have been explored through its involvement in clathrate formation, where it exhibits unique inclusion behavior. This highlights its potential in supramolecular chemistry and the study of host-guest interactions (Barton et al., 2015).

Scientific Research Applications

  • Fragrance and Flavoring Agent

    • Application : 2-Methylcyclohexanone is used as a fragrant and flavoring agent . It can be added to various products to enhance their scent or taste.
  • Solvent

    • Application : 2-Methylcyclohexanone can be used as a solvent . Solvents can dissolve other substances without changing their chemical composition, making them useful in a wide range of applications.
  • Preparation of Pladienolide Analog Scaffold

    • Application : 2-Methylcyclohexanone can be used for the preparation of a novel pladienolide analog scaffold . Pladienolides are a type of macrolide with antitumor activity.
  • Oxidation of Methylcyclohexane

    • Application : 2-Methylcyclohexanone can be prepared by the oxidation of methylcyclohexane .
  • Partial Hydrogenation of Cresol

    • Application : 2-Methylcyclohexanone can also be prepared by the partial hydrogenation of the corresponding cresol .
  • Laboratory Chemicals

    • Application : 2-Methylcyclohexanone is used in the laboratory for various research purposes .
  • Intermediate in Organic Synthesis

    • Application : 2-Methylcyclohexanone can serve as an intermediate in various organic synthesis processes .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Application : 2-Methylcyclohexanone can be used in the formulation of food products, drugs, pesticides, or biocidal products .
  • Flavors and Fragrances

    • Application : 2-Methylcyclohexanone is used in the formulation of flavors and fragrances .

Future Directions

: SpectraBase: 2-Methylcyclohexanone : NIST Chemistry WebBook: 2-Methylcyclohexanone : NIST Chemistry WebBook: Other Names

properties

IUPAC Name

2-methylcyclohexan-1-one
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InChI

InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h6H,2-5H2,1H3
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InChI Key

LFSAPCRASZRSKS-UHFFFAOYSA-N
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Canonical SMILES

CC1CCCCC1=O
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Molecular Formula

C7H12O
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DSSTOX Substance ID

DTXSID6052245
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Molecular Weight

112.17 g/mol
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Physical Description

O-methylcyclohexanone appears as a water-white to pale yellow liquid with an acetone-like odor. Less dense than water. Vapors heavier than air. Flash point near 135 °F. May be toxic by ingestion. Used as a solvent., Colorless liquid with a weak, peppermint-like odor; [NIOSH], Colourless liquid; weak peppermint scent, Colorless liquid with a weak, peppermint-like odor.
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Boiling Point

329 °F at 760 mmHg (USCG, 1999), 165.1 °C, 329 °F, 325 °F
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Flash Point

118 °F (USCG, 1999), 118 °F
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Solubility

Insoluble (NIOSH, 2023), Insol in water; sol in alcohol and ether, insoluble in water; soluble in ether, Miscible at room temperature (in ethanol), Insoluble
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Density

0.93 (USCG, 1999) - Less dense than water; will float, 0.925 at 20 °C/4 °C, 0.924-0.926, 0.93
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Vapor Density

3.86 (air = 1)
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Vapor Pressure

1 mmHg (NIOSH, 2023), 2.25 [mmHg], 1 mmHg
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Product Name

2-Methylcyclohexanone

Color/Form

Water-white to pale yellow liquid, Colorless liquid, Colorless liquid.

CAS RN

583-60-8
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Record name Cyclohexanone, 2-methyl-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/GW1AB3F0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-6.8 °F (USCG, 1999), -14 °C, 6.8 °F, 7 °F
Record name O-METHYLCYCLOHEXANONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3921
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Record name 2-METHYLCYCLOHEXANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2917
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name O-METHYLCYCLOHEXANONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/424
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Record name o-Methylcyclohexanone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0408.html
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylcyclohexanone
Reactant of Route 2
Reactant of Route 2
2-Methylcyclohexanone
Reactant of Route 3
2-Methylcyclohexanone
Reactant of Route 4
2-Methylcyclohexanone
Reactant of Route 5
2-Methylcyclohexanone
Reactant of Route 6
Reactant of Route 6
2-Methylcyclohexanone

Citations

For This Compound
5,570
Citations
JT Mohr, MR Krout, BM Stoltz - Organic syntheses; an annual …, 2009 - ncbi.nlm.nih.gov
… To highlight the previous deficiency in the literature, 2-allyl-2-methylcyclohexanone had not … reported, and provide access to highly enantioenriched 2-allyl-2-methylcyclohexanone. …
Number of citations: 30 www.ncbi.nlm.nih.gov
EW Warnhoff, WS Johnson - Journal of the American Chemical …, 1953 - ACS Publications
… whereas attempts to dehydrate 2-hydroxy-2-methylcyclohexanone by various procedures resulted in incomplete dehydration.13 The bromination of 2-methylcyclohexanone (III) with N-…
Number of citations: 30 pubs.acs.org
D Tourwé, G Van Binst, SAG De Graaf… - Organic Magnetic …, 1975 - Wiley Online Library
The carbon‐13 spectra of a series of cyclohexanone, cyclopentanone and 2‐methylcyclohexanone enamines are reported. The influence of the amino component was studied in a …
A Atlamsani, JM Bregeault, M Ziyad - The Journal of Organic …, 1993 - ACS Publications
… In this paper we report a comparative study of the oxidation of 2-methylcyclohexanone and of cyclohexanone to 6-oxoheptanoic acid or 1,6-hexanedioic acid, respectively, by dioxygen …
Number of citations: 78 pubs.acs.org
M Palczewska-Tulińska, P Oracz - Journal of Chemical & …, 2006 - ACS Publications
The saturated vapor pressures were measured for samples of mole fraction purity of 99.98 % hexanal, 2-methylcyclohexane, and 2-cyclohexen-1-one over wide temperature ranges by …
Number of citations: 16 pubs.acs.org
CC Badcock, MJ Perona, GO Pritchard… - Journal of the …, 1969 - ACS Publications
… 2-methylcyclohexanone … 2methylcyclohexanone in both phases. Results and Discussion In order to unequivocally identify the plausible aldehyde products from 2-methylcyclohexanone (…
Number of citations: 38 pubs.acs.org
JE Lee, JJ Oh - Journal of Molecular Spectroscopy, 2000 - Elsevier
The rotational spectrum of 2-methylcyclohexanone in the ground state has been observed in the frequency region from 5 to 18 GHz. Transitions having a-, b-, and c-dipole selection …
Number of citations: 5 www.sciencedirect.com
R Srinivasan - Journal of the American Chemical Society, 1959 - ACS Publications
… The photolysis of 2-methylcyclohexanone as a pure liquid … The photolysis of 2-methylcyclohexanone has been studied in … 2-Methylcyclohexanone obtained from K. and K. laboratories …
Number of citations: 32 pubs.acs.org
C Romers - Recueil des Travaux Chimiques des Pays‐Bas, 1956 - Wiley Online Library
… The vapours of cyclohexanone and 2‐methylcyclohexanone are investigated with the aid of electron‐… The methyl group of 2‐methylcyclohexanone is found in equatorial orientation. …
Number of citations: 37 onlinelibrary.wiley.com
ER Clark - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… Condensation of 2-methylcyclohexanone with l-acetylcyclohexene can theoretically yield two isomers. Michael addition involving position 2 of the 2-methylcyclohexanone, followed by …
Number of citations: 1 pubs.rsc.org

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